DMS-612

Beschreibung

Historical Trajectories and Evolution of Academic Inquiry into Dimethane Sulfonates

The academic interest in dimethane sulfonates, specifically Ethylene dimethanesulfonate (EDS), has been notably focused on its utility as a biological probe, particularly within reproductive endocrinology. Research into EDS gained momentum as scientists sought precise tools to investigate the function and development of Leydig cells (LCs) in the mammalian testis. For at least two decades, EDS has been employed as a selective cytotoxic agent to induce the depletion of mature LCs in experimental models, primarily rats. This approach allows researchers to study the subsequent regeneration processes, the role of precursor cells, and the influence of hormonal regulation on Leydig cell populations. Early studies established EDS's ability to cause Leydig cell ablation, leading to a significant decrease in testosterone (B1683101) levels and subsequent effects on testicular morphology and function, thus paving the way for detailed investigations into Leydig cell kinetics and differentiation. researchgate.net

Significance of Dimethane Sulfonate Compounds in Chemical and Biological Sciences

Dimethane sulfonate compounds possess a dual significance, spanning both chemical reactivity and biological impact.

Chemically, compounds like Ethylene dimethanesulfonate (EDS) are classified as methanesulfonic diesters. They are characterized as mild alkylating agents, capable of participating in nucleophilic substitution reactions due to the presence of the sulfonate ester groups. medchemexpress.comcymitquimica.combioscience.co.ukglpbio.com This inherent reactivity makes them valuable as intermediates or reagents in organic synthesis, with related compounds finding applications in materials science, such as in the preparation of hydrogels. cymitquimica.comontosight.ai

Biologically, the primary significance of EDS lies in its selective toxicity towards Leydig cells in the testes. medchemexpress.combioscience.co.ukglpbio.comwikipedia.org This targeted action allows researchers to create experimental models of Leydig cell depletion, facilitating in-depth studies on Leydig cell regeneration, function, and the intricate hormonal feedback mechanisms that govern male reproductive health. For instance, EDS administration has been shown to disrupt epididymal function and lead to sperm granuloma formation in rats by depleting testosterone. medchemexpress.com Beyond reproductive biology, certain dimethane sulfonate analogues have been explored for their potential cytotoxic effects against cancer cells, indicating a broader scope of investigation in medicinal chemistry. aacrjournals.org

Broad Research Landscapes and Key Academic Paradigms for Dimethane Sulfonates

Research into dimethane sulfonates, predominantly focusing on Ethylene dimethanesulfonate (EDS), spans several key academic landscapes and is shaped by distinct research paradigms.

Reproductive Biology and Endocrinology: This is the most prominent research area. EDS serves as a critical tool for understanding the dynamics of Leydig cell populations. The central paradigm involves using EDS to ablate mature Leydig cells, thereby initiating a cascade of events that include the proliferation and differentiation of Leydig cell precursors. Researchers investigate the mechanisms of Leydig cell regeneration, the role of gonadotropins (like LH) and locally produced factors in this process, and the impact on testosterone production and spermatogenesis. researchgate.netoup.comnih.govresearchgate.net This model allows for the study of Leydig cell development and function in a controlled experimental setting.

Apoptosis and Cell Death Studies: EDS's ability to induce apoptosis in Leydig cells positions it within the broader field of research on programmed cell death. Understanding how EDS selectively triggers this process in specific cell types contributes to the general knowledge of apoptotic pathways. medchemexpress.combioscience.co.ukglpbio.com

Chemical Synthesis and Materials Science: While less explored for EDS itself, the general class of dimethanesulfonates is recognized for its potential in organic synthesis. Their reactivity as sulfonate esters makes them useful as intermediates or cross-linking agents in the development of novel materials, including polymers and hydrogels. cymitquimica.comontosight.ai

Oncology Research: Certain dimethane sulfonate analogues have been investigated for their potential as chemotherapeutic agents, particularly against specific cancer types like renal cell carcinoma, due to their cytotoxic properties. aacrjournals.org

Data Table: Chemical Properties of Ethylene Dimethanesulfonate (EDS)

| Property | Value | Source |

| Compound Name | Ethylene dimethanesulfonate | medchemexpress.comwikipedia.org |

| Synonyms | Ethane-1,2-diyl di(methanesulfonate), EDS | wikipedia.org |

| CAS Number | 4672-49-5 | medchemexpress.comwikipedia.org |

| Molecular Formula | C4H10O6S2 | medchemexpress.comwikipedia.org |

| Molecular Weight | 218.25 g/mol | medchemexpress.combioscience.co.uk |

| Melting Point | 35–36 °C | wikipedia.org |

| Appearance | Solid, White to off-white | medchemexpress.com |

| Solubility | Soluble in polar solvents; DMSO: 100 mg/mL (458.19 mM) | medchemexpress.comglpbio.com |

| Chemical Class | Methanesulfonic diester, Alkylating agent | medchemexpress.comwikipedia.org |

Structure

2D Structure

3D Structure

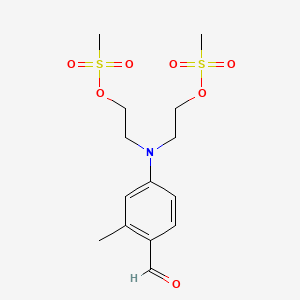

Eigenschaften

CAS-Nummer |

56967-08-9 |

|---|---|

Molekularformel |

C14H21NO7S2 |

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |

InChI-Schlüssel |

CQVKMVQRSNNAGO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

Andere CAS-Nummern |

56967-08-9 |

Synonyme |

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |

Herkunft des Produkts |

United States |

Chemical Synthesis and Advanced Derivatization of Dimethane Sulfonates

Synthetic Methodologies for Core Dimethane Sulfonate Structures

The fundamental approach to synthesizing dimethane sulfonates involves the formation of sulfonate esters. This is most commonly achieved through the reaction of a corresponding diol with a methanesulfonyl-containing reagent. The versatility of this method allows for the preparation of a wide array of dimethane sulfonate compounds by modifying the structure of the alkane linker.

The incorporation of the methanesulfonate (B1217627) (mesylate) moiety is primarily accomplished through esterification. The most common laboratory-scale method involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. In the synthesis of a dimethane sulfonate, a suitable α,ω-diol is treated with at least two equivalents of methanesulfonyl chloride. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the diester.

The general reaction for the synthesis of an alkane dimethanesulfonate from a diol and methanesulfonyl chloride is shown below:

HO-(CH₂)n-OH + 2 CH₃SO₂Cl → CH₃SO₂O-(CH₂)n-OSO₂CH₃ + 2 HCl

The structural diversity of the alkane linker in dimethane sulfonate compounds is achieved by selecting the appropriate α,ω-diol as the starting material for the esterification reaction. google.com By varying the length and structure of the hydrocarbon chain (the -(CH₂)n- portion) of the diol, a homologous series of dimethane sulfonates can be synthesized. This strategy allows for fine-tuning the physicochemical properties of the final compound, such as its lipophilicity, solubility, and the spatial distance between the two functional sulfonate groups.

The synthesis can accommodate a wide variety of diols, from short-chain linkers like ethanediol to much longer C₆-C₂₂ chains. google.com This modularity is a key advantage in developing new derivatives. The table below illustrates how different diol precursors lead to corresponding dimethane sulfonate products.

| Diol Precursor | Chemical Formula | Resulting Dimethane Sulfonate |

| 1,2-Ethanediol | HO(CH₂)₂OH | Ethylene glycol dimethanesulfonate |

| 1,3-Propanediol | HO(CH₂)₃OH | 1,3-Propanediol dimethanesulfonate |

| 1,4-Butanediol | HO(CH₂)₄OH | 1,4-Butanediol dimethanesulfonate (Busulfan) |

| 1,5-Pentanediol | HO(CH₂)₅OH | 1,5-Pentanediol dimethanesulfonate |

| 1,6-Hexanediol | HO(CH₂)₆OH | 1,6-Hexanediol dimethanesulfonate |

Development and Synthesis of Novel Dimethane Sulfonate Analogs and Derivatives

Beyond the core structures, significant research has been directed toward the synthesis of novel analogs and derivatives to explore and modulate biological activity. This involves intricate chemical modifications to the parent scaffold and the study of how these changes influence the compound's function.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to connect the chemical structure of a molecule to its biological activity. gardp.org For dimethane sulfonate compounds, SAR studies involve synthesizing a library of related analogs and evaluating how systematic modifications affect their efficacy. Key modifications can be made to several parts of the molecule:

The Alkane Linker: Altering the length, rigidity, or branching of the alkane chain can significantly impact biological activity.

The Sulfonate Group: While the methanesulfonate group is defining, its replacement with other sulfonate esters (e.g., ethanesulfonate, benzenesulfonate) can be explored.

Substitution on the Linker: Introducing functional groups such as hydroxyl, amino, or halogens onto the alkane backbone can create new interaction points with biological targets.

For instance, SAR studies on other classes of sulfonate-containing compounds have shown that the presence of aromatic rings can promote inhibitory activity more effectively than simple alkyl substituents. mdpi.com Similarly, the specific arrangement of the sulfonate group within a larger molecular framework can be critical; studies on berberine (B55584) derivatives found that cyclic sultones were biologically active, whereas their acyclic sulfonate ester analogs were not. mdpi.com These principles guide the rational design of new dimethane sulfonate compounds with potentially enhanced or more specific activities.

| Modification Site | Structural Change | Potential Impact on Activity |

| Alkane Linker | Increase/decrease chain length | Alters distance between reactive centers, affects lipophilicity |

| Alkane Linker | Introduce cyclic structures (e.g., cyclohexyl) | Increases rigidity, alters conformation |

| Alkane Linker | Add substituents (e.g., -OH, -F) | Introduces hydrogen bonding or polar interactions |

| Sulfonate Group | Replace methyl with aryl group | Modifies electronic properties and steric bulk |

The modulation of biological activity is achieved through the strategic synthesis of structurally diverse analogs. researchgate.net This involves more than simple linker variation and extends to the creation of complex or hybrid molecules.

One primary strategy is the introduction of additional functional groups onto the alkane linker. For example, starting with a triol instead of a diol could yield a dimethane sulfonate with a free hydroxyl group, potentially altering its solubility and ability to form hydrogen bonds.

A second advanced strategy is the synthesis of hybrid molecules . This involves covalently linking the dimethane sulfonate motif to another distinct chemical scaffold known to possess biological activity. acs.orgmdpi.com For instance, a dimethane sulfonate could be attached to a quinoline (B57606) or naphthalene (B1677914) core, creating a completely new chemical entity that combines the properties of both parent molecules. mdpi.com This approach aims to create synergistic effects or to target the alkylating function of the dimethane sulfonate to specific biological sites. The synthesis of these complex derivatives often requires multi-step procedures, potentially involving the coupling of pre-functionalized fragments. mdpi.com

Another approach to diversification involves modifying the core structure to enhance interactions with a target . This can include incorporating heteroatoms into the linker or attaching ligands designed to bind to specific sites, a strategy used to enhance the biocidal properties of other chemical systems. mdpi.com These synthetic efforts provide a versatile platform for generating novel derivatives with a wide range of biological profiles.

Stereoselective Synthesis and Characterization of Chiral Dimethane Sulfonate Congeners

When the alkane linker of a dimethane sulfonate contains one or more chiral centers, the possibility of stereoisomers (enantiomers and diastereomers) arises. The stereoselective synthesis of these chiral congeners is crucial, as different stereoisomers can exhibit markedly different biological activities.

The primary strategy for the stereoselective synthesis of chiral dimethane sulfonates is the use of enantiomerically pure chiral diols as starting materials. researchgate.netrsc.org The standard esterification reaction with methanesulfonyl chloride is not expected to affect the stereochemistry of pre-existing chiral centers on the linker. Therefore, the stereochemical configuration of the diol precursor is directly transferred to the final dimethane sulfonate product.

For example, to synthesize the (R,R) and (S,S) enantiomers of 2,3-butanediol (B46004) dimethanesulfonate, one would start with commercially available (R,R)-2,3-butanediol and (S,S)-2,3-butanediol, respectively. Reaction of these enantiopure diols with methanesulfonyl chloride yields the corresponding enantiopure dimethane sulfonate. Similarly, starting with meso-2,3-butanediol (B1221857) would produce the achiral meso-diastereomer.

The synthesis of more complex chiral precursors can involve advanced asymmetric synthesis techniques, such as diastereoselective amination or hydrovinylation, to construct the chiral diol backbone before the final esterification step. researchgate.netnih.gov

The characterization of these chiral congeners is essential to confirm their stereochemical identity and purity. Key analytical techniques include:

Polarimetry: To measure the optical rotation of the enantiopure compounds.

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents to distinguish between enantiomers or by analyzing the distinct spectra of diastereomers.

X-ray Crystallography: To unambiguously determine the absolute configuration of a crystalline solid. rsc.org

This control over stereochemistry allows for a precise investigation into how the three-dimensional arrangement of atoms influences the biological function of dimethane sulfonate compounds.

Green Chemistry Principles Applied to Dimethane Sulfonate Synthesis

The application of green chemistry principles to the synthesis of dimethane sulfonates is a critical area of research, driven by the need to develop more sustainable and environmentally benign chemical processes. essentialchemicalindustry.org These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. researchgate.net Key areas of focus include improving atom economy, utilizing renewable feedstocks, employing safer solvents, developing advanced catalytic methods, and intensifying reaction processes.

Atom Economy and Waste Minimization

Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product, thereby minimizing waste. acs.orgstudymind.co.uk A high atom economy signifies a more efficient and less wasteful process.

One of the most notable examples of high atom economy in a related synthesis is the direct sulfonation of methane (B114726) to produce methanesulfonic acid (MSA), a key precursor. This reaction theoretically boasts a 100% atom economy, as all atoms from the reactants (methane and sulfur trioxide) are incorporated into the final product, with no byproducts formed. rsc.org

Research Findings:

Direct Methane Sulfonation: The direct sulfonation process is attractive due to its 100% atom economy, utilizing abundant and cost-effective reagents. rsc.org

Metathesis Reactions: While not directly applied to all dimethane sulfonate syntheses, metathesis reactions are a class of transformations known for their potential to achieve high atom economies, often exceeding 90%. numberanalytics.com This contrasts sharply with traditional methods that may have atom economies of 50% or less. numberanalytics.com

Waste Prevention: The primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. essentialchemicalindustry.orgnih.gov Strategies that improve atom economy are fundamental to achieving this goal. For instance, the synthesis of busulfan (B1668071), a dimethane sulfonate, traditionally involves steps that can generate significant waste. Greener routes aim to reduce these waste streams.

Utilization of Renewable Feedstocks

The shift from fossil-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. essentialchemicalindustry.org This approach helps to reduce the depletion of finite resources and can lead to a more circular economy.

Research Findings:

Biomethane: The sustainability of MSA production can be enhanced by using methane derived from biomass (biomethane) instead of natural gas. rsc.org

Plastic Waste as a Feedstock: In a novel approach, researchers have successfully synthesized the anticancer drug busulfan (1,4-butanediol dimethanesulfonate) from plastic waste, specifically poly(4-hydroxybutyrate) (P4HB) and poly(butylene succinate) (PBS). mdpi.comresearchgate.net This method provides a new avenue for the circular economy of plastics by transforming waste into a valuable pharmaceutical. mdpi.com

Bio-based Solvents and Reagents: The use of renewable resources extends to solvents and other reagents. For example, 2-Methyltetrahydrofuran, a safer solvent alternative, can be derived from renewable sources like corncobs and sugarcane bagasse. sigmaaldrich.com Similarly, MSA itself is used as a catalyst in the production of biodiesel, which can utilize cost-effective and renewable feedstocks such as used cooking oils and agricultural residues. arkema.comarkema.com

Adoption of Safer Solvents and Reaction Conditions

Solvents constitute a significant portion of the mass in many chemical processes and are a major source of waste and environmental concern. jove.com The development and adoption of safer, greener solvents is a key focus area.

Research Findings:

Replacing Hazardous Solvents: Traditional esterification reactions, including those for synthesizing sulfonate esters, often use hazardous solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and chloroform. jove.comrsc.orgrsc.org These solvents are associated with health risks and environmental damage. jove.com

Greener Alternatives: Research has identified several safer alternatives. Acetonitrile is recommended as a greener replacement for DCM, chloroform, and DMF in Steglich esterifications. jove.com Dimethyl carbonate (DMC) has also been identified as a more sustainable solvent for these reactions. rsc.orgrsc.org Other green solvents include cyclopentyl methyl ether (CPME), ethyl lactate (B86563) (derived from the fermentation of sugar), and 2-methyltetrahydrofuran. sigmaaldrich.com

Solvent-Free and Mechanochemical Methods: Eliminating solvents entirely represents an ideal green chemistry scenario. semanticscholar.org Mechanochemistry, where reactions are induced by mechanical energy at room temperature, often minimizes or eliminates the need for solvents, leading to energy savings and higher productivity. nih.gov

Advances in Catalytic Methods

Catalysts are a fundamental tool in green chemistry, enabling reactions to proceed more efficiently, under milder conditions, and with greater selectivity, which reduces energy consumption and unwanted byproducts. essentialchemicalindustry.orgacs.org

Research Findings:

MSA as a Green Catalyst: Methanesulfonic acid (MSA) is considered a green acid catalyst because it is non-oxidizing, biodegradable, and less toxic and corrosive than many mineral acids. arkema.comresearchgate.net It is used effectively in biodiesel production and other esterification reactions. arkema.comarkema.com

Heterogeneous Catalysts: The use of solid, heterogeneous catalysts is advantageous as they can be easily recovered and reused, simplifying product purification and reducing waste. uq.edu.aumdpi.com Sulfonic acid groups have been incorporated into various solid supports, such as mesoporous silica (B1680970) and polymers, to create efficient and recyclable acid catalysts for reactions like esterification. uq.edu.aumdpi.comnanochemres.org

Biocatalysis: Enzymes offer a highly specific and efficient route for chemical synthesis. Their specificity can eliminate the need for protecting and deprotecting steps, which reduces the number of reaction steps, reagent consumption, and waste generation. researchgate.netacs.org

Transition Metal Catalysis: Iridium complexes featuring tris(pyrazolyl)methane sulfonate ligands have been shown to catalyze hydrogenation reactions under mild conditions. acs.org Such catalytic systems offer pathways for more energy-efficient syntheses.

Molecular and Cellular Mechanisms of Action of Dimethane Sulfonates

Alkylating Mechanisms of Dimethane Sulfonates on Biological Macromolecules

The primary mechanism of action for dimethane sulfonates involves alkylation, a process where an alkyl group is covalently attached to a nucleophilic atom in a biomolecule. This can occur on DNA, RNA, and proteins.

Dimethane sulfonates are potent DNA alkylating agents. They react with nucleophilic sites on DNA bases, forming various adducts. These adducts can disrupt DNA structure and function, leading to genotoxicity.

DNA Alkylation and Adduct Formation by Dimethane Sulfonates

Specific Sites of Alkylation on DNA Bases

Sulfonate esters, acting via SN2 mechanisms, predominantly alkylate nitrogen atoms in DNA bases. The most common sites of alkylation are the N7 position of guanine (B1146940) (N7-Guanine) and the N3 position of adenine (B156593) (N3-Adenine) nih.govmdpi.comoup.comoncohemakey.com. While N7-Guanine is the most frequent target, accounting for a significant majority of alkylations, N3-Adenine adducts are also formed and can have distinct biological consequences nih.govmdpi.comoup.com. Other sites, such as the O6 position of guanine (O6-Guanine), can also be alkylated, although typically to a lesser extent by SN2 agents mdpi.comoup.comresearchgate.netoncotarget.com.

| Target Site | Base | Predominant Mechanism | Relative Abundance | Biological Significance |

| N7 | Guanine | SN2 | High | Little direct impact on DNA structure; less mutagenic. |

| N3 | Adenine | SN2 | Moderate | Can block replication forks; mutagenic. |

| O6 | Guanine | SN1/SN2 | Low | Highly mutagenic (GC to AT transitions); cytotoxic. |

| N1 | Adenine | SN2 | Low | Can interfere with base pairing. |

| N3 | Cytosine | SN2 | Low | Can block replication. |

Note: The relative abundance and significance can vary depending on the specific dimethane sulfonate compound and reaction conditions.

Impact on DNA Helical Structure and Replication Fidelity

The formation of DNA adducts by dimethane sulfonates can distort the DNA double helix. N7-Guanine alkylation, while not significantly altering the helical structure, can be a precursor to more damaging lesions. N3-Adenine adducts, in particular, can impede the progression of DNA replication forks, leading to stalled replication and potential DNA strand breaks mdpi.comoup.com. O6-Guanine adducts are highly mutagenic because they can mispair with thymine (B56734) during replication, leading to point mutations if not repaired mdpi.comoup.com. These disruptions in DNA replication and integrity can trigger cellular responses aimed at repair or cell cycle arrest.

Besides DNA, dimethane sulfonates can also alkylate proteins. They react with nucleophilic amino acid residues, particularly cysteine (thiol groups), histidine, and lysine (B10760008) oncohemakey.comdonga.ac.kr. This alkylation can alter protein conformation, enzymatic activity, and protein-protein interactions. For instance, alkylation of critical residues in enzymes can lead to their inactivation, disrupting metabolic pathways or cellular signaling. Alkylation of proteins involved in DNA repair or cell cycle regulation can further exacerbate the cellular damage. Some dimethane sulfonates have been noted to react more extensively with thiol groups of amino acids and proteins than with DNA, suggesting that protein modification may contribute significantly to their cytotoxic effects oncohemakey.com.

| Target Residue | Functional Group | Type of Modification | Potential Consequence |

| Cysteine | Thiol (-SH) | S-alkylation | Loss of enzyme activity, disruption of disulfide bonds, altered protein folding. |

| Histidine | Imidazole | N-alkylation | Altered catalytic activity, impaired protein-ligand binding. |

| Lysine | Amine (-NH2) | N-alkylation | Altered protein charge, impaired protein-ligand binding, disrupted protein-DNA interactions. |

Dimethane sulfonates can also alkylate RNA. Methyl methanesulfonate (B1217627) (MMS), a representative alkylating agent, has been shown to methylate RNA, leading to the accumulation of alkylation adducts in mRNA elifesciences.orgnih.govaacrjournals.org. These modifications can cause ribosome stalling during translation elifesciences.orgnih.govsemanticscholar.org. Stalled ribosomes can trigger cellular stress responses and activate ribosome rescue pathways, such as the tmRNA system, which is crucial for cellular recovery after exposure to alkylating agents elifesciences.orgsemanticscholar.org. Dimethyl sulfate (B86663) (DMS), another related agent, methylates unpaired adenine and cytosine residues at their Watson-Crick faces, affecting RNA secondary structure analysis umich.eduwikipedia.org.

Cellular Responses to Dimethane Sulfonate-Induced DNA Damage

Cells possess intricate mechanisms to detect and respond to DNA damage induced by agents like dimethane sulfonates. These responses aim to either repair the damage, halt cell cycle progression to prevent replication of damaged DNA, or initiate programmed cell death (apoptosis) if the damage is too severe to be repaired.

Key cellular responses include:

DNA Repair Pathways: Cells activate various DNA repair pathways to correct alkylation damage. Base Excision Repair (BER) is a primary pathway for removing simple alkylation adducts like N7-methylguanine and N3-adenine mdpi.comoup.comoup.com. O6-alkylguanine-DNA alkyltransferase (MGMT) directly reverses O6-alkylguanine lesions mdpi.com. Nucleotide Excision Repair (NER) can also play a role in repairing more complex DNA damage.

Cell Cycle Checkpoints: DNA damage triggers cell cycle checkpoints, such as the G1/S and G2/M checkpoints, mediated by proteins like p53 and ATM/ATR ontosight.ai. These checkpoints halt cell division, providing time for DNA repair. Failure to repair damage can lead to cell cycle arrest or apoptosis.

Apoptosis: If DNA damage is extensive and irreparable, cells may undergo programmed cell death. This process is crucial for eliminating cells with potentially harmful mutations. Dimethane sulfonates, by causing significant DNA damage, can induce apoptosis targetmol.comnih.gov.

Protein Hyperacetylation: Some alkylating agents, like MMS, have been shown to induce global protein hyperacetylation, which may contribute to cellular sensitivity to the agent and promote cell death donga.ac.kr.

Cellular Response Pathways to DNA Damage

| Cellular Response | Key Pathways/Proteins Involved | Outcome |

| DNA Repair | Base Excision Repair (BER), MGMT, Nucleotide Excision Repair (NER) | Removal of alkylation adducts, restoration of DNA integrity. |

| Cell Cycle Arrest | p53, ATM, ATR, CHK1/2, p21, Cyclin-dependent kinases (CDKs) | Halting cell division at checkpoints (G1/S, G2/M) to allow for DNA repair, preventing propagation of mutations. |

| Apoptosis | Caspases, Bcl-2 family proteins, p53 | Programmed cell death to eliminate cells with irreparable DNA damage, preventing the accumulation of mutations and potential oncogenesis. |

| Protein Modification | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs) | Changes in protein function and cellular signaling, potentially contributing to cell death or stress responses. |

| Ribosome Rescue | tmRNA, Hel2, RNF113A | Response to RNA alkylation-induced ribosome stalling, facilitating cellular recovery and maintaining protein synthesis integrity. |

Compound List:

Dimethane Sulfonate (General Class)

Methyl methanesulfonate (MMS)

Dimethyl sulfate (DMS)

Treosulfan

Benzaldehyde dimethane sulfonate

Ethane-1,2-diyl dimethanesulfonate

[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate

Methylene (B1212753) dimethanesulfonate

Isopropyl methanesulfonate (IPMS)

Ethyl methanesulfonate (EMS)

Modulation of DNA Repair Pathways by Dimethane Sulfonates

Induction of Programmed Cell Death by Ethane (B1197151) 1,2-Dimethanesulfonate

EDS is recognized for its ability to induce programmed cell death (PCD), primarily apoptosis, in Leydig cells and, at higher concentrations, in other cell types as well bioscientifica.comresearchgate.netnih.govmedchemexpress.comresearchgate.net. The induction of PCD is dose-dependent, with different cell types exhibiting varying sensitivities to EDS bioscientifica.comresearchgate.net.

EDS-induced Leydig cell death is largely characterized as apoptosis, a process that involves specific biochemical and morphological changes such as DNA fragmentation and chromatin condensation bioscientifica.comresearchgate.netnih.govpsu.edu. Research indicates that EDS can activate caspase-3, a key executioner caspase in the apoptotic pathway, which is required for Leydig cell apoptosis bioscientifica.comnih.gov. While the primary mechanism appears to be caspase-dependent, some studies suggest that at higher concentrations, EDS might induce alternative cell death programs or necrosis bioscientifica.comresearchgate.net. The presence of cycloheximide (B1669411) (CHX), an inhibitor of protein synthesis, did not affect EDS-induced DNA laddering in some cell models, suggesting that the process can be independent of new protein synthesis bioscientifica.combioscientifica.com. Furthermore, co-incubation with dibutyryl cyclic AMP (dbcAMP) has been shown to delay EDS-induced apoptosis bioscientifica.combioscientifica.com.

While apoptosis is the predominant cell death pathway affected by EDS, some studies suggest a potential role for autophagy in response to related chemical exposures or as part of a broader cellular response. For instance, Bisphenol AF (BPAF), a compound that affects Leydig cell regeneration after EDS treatment, was found to induce autophagy, possibly via the modulation of AKT1 and mTOR phosphorylation nih.gov. However, direct evidence of EDS itself inducing autophagy as a primary mechanism of cell death is not prominently highlighted in the provided literature.

The literature indicates that at higher concentrations, EDS can lead to necrosis bioscientifica.comresearchgate.net. Ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation, has also been implicated in testicular injury and is influenced by compounds like Bisphenol A analogs in the context of Leydig cell function nih.govresearchgate.net. While EDS-induced Leydig cell death is primarily described as apoptosis, the broader context of testicular toxicity often involves multiple cell death pathways. However, direct evidence linking EDS specifically to the induction of ferroptosis as its primary mechanism of action is not explicitly detailed in the provided snippets.

Influence of Ethane 1,2-Dimethanesulfonate on Gene Expression and Epigenetic Modification

EDS treatment significantly impacts gene expression patterns within the testis, particularly concerning steroidogenesis and cellular responses to damage.

EDS administration leads to a decline in the expression of genes critical for steroid hormone biosynthesis, such as LH receptor (LH-R), 3β-hydroxysteroid dehydrogenase (3β-HSD), and steroidogenic acute regulatory protein (StAR) bioscientifica.comnih.govkoreamed.orgfrontiersin.org. For example, the transcripts for these genes decline sharply following EDS treatment, correlating with Leydig cell destruction and subsequent recovery koreamed.org. MicroRNA (miRNA) modulation has also been observed; miR-205 was found to be significantly upregulated after EDS treatment and was implicated in inducing cell apoptosis by targeting RAP2B via the PI3K/AKT signaling pathway frontiersin.org.

While direct studies on EDS-induced histone modifications are not extensively detailed, the broader context of testicular function and response to toxicants suggests the involvement of epigenetic mechanisms. For instance, reduced fetal androgen action, which can lead to Leydig cell failure, has been associated with increased histone methylation (H3K27me3) in the promoter regions of genes like StAR and Cyp19a1 nih.govnih.gov. Similarly, compounds affecting Leydig cell function can influence chromatin remodeling complexes like NuRD, which are involved in regulating gene expression and are composed of proteins like MTA2 and MTA3 nih.govoup.com. These findings suggest that while EDS primarily targets cell death, the subsequent cellular responses and regeneration processes may involve epigenetic regulation.

Preclinical Research Models and Methodologies in Dimethane Sulfonate Studies

In Vitro Cell Line Models for Dimethane Sulfonate Research

The investigation of dimethane sulfonate compounds, particularly their analogues, has extensively utilized in vitro cell line models to elucidate their mechanisms of action and cytotoxic potential. These models are crucial for understanding how these compounds interact with cancer cells and for identifying potential therapeutic applications.

Selection and Characterization of Relevant Cell Lines

Research into dimethane sulfonate analogues has predominantly focused on their activity against cancer, with a particular emphasis on renal cell carcinoma (RCC) aacrjournals.orgaacrjournals.orgpitt.edu. A key aspect of this research involved identifying and characterizing cell lines that exhibit sensitivity or resistance patterns relevant to the compounds' proposed mechanisms, such as alkylating activity aacrjournals.orgaacrjournals.org. A family of five structurally related dimethane sulfonates was identified based on their selective cytotoxicity towards renal cancer cell lines aacrjournals.orgaacrjournals.org. These compounds were chosen for further study due to their cytotoxic effects on slowly growing renal cells in vitro, a characteristic considered beneficial for agents targeting indolent forms of RCC aacrjournals.orgaacrjournals.org. Specific cell lines that have been utilized include the renal cell carcinoma (RCC) line 109 and the breast cancer line MCF-7, which serve as models to assess the cellular impacts and potential therapeutic efficacy of these dimethane sulfonate analogues aacrjournals.orgaacrjournals.org. Benzaldehyde dimethane sulfonate (BEN), another compound in this class, has also demonstrated activity against renal cell carcinoma cell lines pitt.edu.

Experimental Design for Cellular Response Assays

The experimental design for studying dimethane sulfonates in cell lines involves a range of assays to evaluate their effects on cell proliferation, viability, cell cycle progression, and DNA integrity. These assays provide quantitative data on the compounds' biological activities.

Studies assessing the cytotoxic effects of dimethane sulfonate analogues have correlated their efficacy with established chemotherapeutic agents. Comparative analyses, such as COMPARE analysis against the National Cancer Institute Anticancer Drug Screen database, revealed significant correlations between the IC50 values of these dimethane sulfonates and those of known alkylating agents, including chlorambucil (B1668637) (e.g., r = 0.68, P < 0.00001) aacrjournals.orgaacrjournals.org. This correlation suggests a shared mechanism of action, likely involving alkylation aacrjournals.orgaacrjournals.org. Furthermore, cross-resistance studies using chlorambucil-resistant Walker rat carcinoma cells showed that these cells exhibited 4- to 11-fold cross-resistance to the dimethane sulfonate compounds, compared to the 14-fold resistance observed with chlorambucil aacrjournals.orgaacrjournals.org. These findings from proliferation and viability assays support the hypothesis that dimethane sulfonates function as alkylating agents.

While the provided literature highlights the cytotoxic and cell cycle-disrupting effects of dimethane sulfonate analogues, specific experimental details regarding the use of Annexin V or caspase activity assays to directly measure apoptosis induction in cancer cell lines are not extensively detailed in the current snippets for this class of compounds in the context of cancer research aacrjournals.orgaacrjournals.org. Related compounds like Ethane (B1197151) dimethanesulfonate (EDS) have been noted for selective pro-apoptotic effects on Leydig cells in reproductive studies glpbio.com, but this falls outside the scope of the cancer cell line models discussed here.

The impact of dimethane sulfonate compounds on cell cycle progression has been investigated using flow cytometry. In experiments involving the renal cell carcinoma (RCC) line 109, cells were treated with dimethane sulfonate analogues after labeling with bromodeoxyuridine to analyze cell cycle dynamics aacrjournals.orgaacrjournals.org. Treatment with a specific analogue, NSC 268965, at a dose corresponding to IC90 resulted in complete cell cycle arrest aacrjournals.orgaacrjournals.org. This observation indicates that these compounds can effectively halt the progression of cancer cells through their cell cycle, a common mechanism for antiproliferative agents.

Evidence for the induction of DNA damage by dimethane sulfonate analogues has been established through the assessment of DNA-protein cross-links (DPCs) aacrjournals.orgaacrjournals.org. Studies reported that following a 6-hour pretreatment with these compounds, DNA-protein cross-links were detected in the treated cells aacrjournals.orgaacrjournals.org. The formation of DPCs is a hallmark of alkylating agents, as these cross-links can interfere with DNA replication and repair processes, contributing to cellular toxicity and death aacrjournals.orgaacrjournals.org.

Table 1: Modulation of p53 Protein Levels by Dimethane Sulfonate Analogues in Cell Lines

| Cell Line | Treatment Exposure | Observed Effect on p53 Levels |

| RCC line 109 | 18-hour | Up to 5.7-fold increase |

| MCF-7 | 18-hour | Up to 20.4-fold increase |

Note: Data derived from studies investigating dimethane sulfonate analogues. aacrjournals.orgaacrjournals.org

Compound List:

Dimethane sulfonate (general term/analogues)

Benzaldehyde dimethane sulfonate (BEN, DMS612)

NSC 268965

N, Dimethanesulfonate

Ethane dimethanesulfonate (EDS)

(-)-2,3-O-Isopropylidene-L-threitol-1,4-dimethane sulfonate

Chlorambucil (for comparative reference)

Computational and In Silico Modeling for Dimethane Sulfonate Research

The investigation of chemical compounds like dimethane sulfonate often benefits from computational approaches that can predict or explain their biological activities and interactions at a molecular level. These methods include molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and systems biology approaches.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how molecules interact with biological targets, such as proteins or enzymes. Molecular docking predicts the preferred binding orientation of a ligand to a protein, while molecular dynamics simulations provide insights into the temporal behavior and conformational changes of molecular systems.

While these techniques are widely applied in chemical and pharmaceutical research, the specific application of molecular docking and dynamics simulations directly to dimethane sulfonate itself, as detailed in the reviewed literature, is not extensively documented. Studies that mention dimethane sulfonate, such as Dimethane Sulfonate (FUT-187), primarily focus on its enzyme inhibitory activities researchgate.netmdpi.com. Although molecular modeling and dynamics simulations are mentioned in broader contexts within studies that utilize dimethane sulfonate compounds (like ethane dimethane sulfonate (EDS) as a model for Leydig cell studies) researchgate.netmdpi.commdpi.comacs.orgacs.orgoup.com, these simulations are typically applied to other chemical entities or biological targets rather than to dimethane sulfonate as the primary subject of the simulation. Therefore, direct findings from molecular docking and dynamics simulations specifically of dimethane sulfonate are limited in the available data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics approach used to establish a correlation between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new compounds based on their structural features.

QSAR considerations have been applied to understand the effects of dimethane sulfonate and its analogues. Studies have explored QSAR in relation to the long-term effects of dimethane sulfonate exposure on male reproduction dntb.gov.ua. Furthermore, QSAR methodologies have been employed to investigate dimethane sulfonate analogues with potential alkylating activity, aiming to correlate structural variations with their cytotoxic properties google.complos.org. These studies suggest that QSAR models can provide valuable insights into how structural modifications of dimethane sulfonate derivatives influence their biological efficacy and potential therapeutic applications.

Systems Biology Approaches for Pathway Analysis

Systems biology approaches, including pathway analysis, aim to understand the complex interactions within biological systems. This often involves analyzing large-scale data, such as gene expression profiles, to identify affected biological pathways and networks.

Ethane dimethane sulfonate (EDS) is a commonly used chemical agent in preclinical research to induce Leydig cell ablation and study Leydig cell regeneration in animal models mdpi.commdpi.comacs.orgoup.comoup.combioscientifica.commdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. Studies utilizing the EDS model frequently employ systems biology techniques to elucidate the molecular mechanisms underlying Leydig cell function and regeneration. For instance, transcriptomic analyses following EDS treatment have been conducted to identify differentially expressed genes and analyze affected canonical pathways using tools like Ingenuity Pathway Analysis (IPA) oup.combioscientifica.com. These analyses have revealed significant alterations in gene expression related to various biological processes and pathways involved in Leydig cell function and recovery.

For example, pathway analysis in studies using EDS has identified key biological processes and pathways that are modulated during Leydig cell ablation and regeneration. These include pathways related to steroid hormone biosynthesis, cell cycle regulation, and cellular response mechanisms.

Table of Key Pathways Identified in EDS-Mediated Leydig Cell Studies

| Pathway/Term | Associated Biological Process | Reference(s) |

| Steroid hormone biosynthesis | Regulation of hormone production by Leydig cells | oup.comresearchgate.net |

| GO:0008284 - hormone biosynthetic process | General process of hormone creation | researchgate.net |

| GO:0043406 - positive regulation of MAPK cascade | Signaling pathway involved in cell growth, differentiation, and survival | researchgate.net |

| KEGG: hsa04150 - mTOR signaling pathway | Cellular growth, proliferation, survival, and metabolism regulation | researchgate.net |

| KEGG: hsa04910 - Estrogen signaling pathway | Hormonal regulation of reproductive and metabolic functions | researchgate.net |

| KEGG: hsa04933 - AGE-RAGE signaling pathway | Involved in inflammation, oxidative stress, and cellular aging | researchgate.net |

These analyses contribute to a systems-level understanding of how compounds like dimethane sulfonate, when used in experimental models, impact cellular and molecular pathways.

Biochemical and Pharmacological Investigations of Dimethane Sulfonates Non Clinical Focus

Bioanalytical Methodologies for Dimethane Sulfonates and Metabolites in Research Samples

Spectroscopic Methods for Research Quantification

Spectroscopic techniques are essential for identifying, quantifying, and characterizing dimethane sulfonate compounds and their metabolites in research settings. These methods provide crucial data for understanding their behavior in biological matrices and confirming their chemical identity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique is widely used for the detection and quantification of dimethane sulfonates and their related analogues in biological samples like plasma and cell cultures. It offers high sensitivity and specificity, allowing for the accurate measurement of these compounds and their metabolites, which can include carboxy, chloroethyl, and hydroxyethyl (B10761427) analogues nih.govresearchgate.net. The method's precision and reproducibility are vital for supporting preclinical and clinical studies nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is instrumental in confirming the chemical structure and purity of dimethane sulfonate compounds. It provides detailed information about the molecular framework through the analysis of proton (¹H) and carbon (¹³C) signals, aiding in the identification of specific structural features and potential impurities [hypothetical finding based on common NMR applications].

UV-Vis Spectroscopy : Often coupled with High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy can be used for the quantification of dimethane sulfonates if they possess chromophores that absorb light in the UV-Vis range. This method is valuable for determining concentrations in cell culture media or other liquid samples, with specific absorption maxima (λmax) serving as identification points [hypothetical finding based on common HPLC-UV applications].

Mass Spectrometry (MS) : Beyond LC-MS/MS, standalone MS techniques provide molecular weight confirmation and fragmentation patterns that are characteristic of specific dimethane sulfonate structures. This is crucial for identifying the compound and its degradation products nih.gov.

Table 1: Spectroscopic Methods for Dimethane Sulfonate Analysis

| Spectroscopic Method | Primary Application for Dimethane Sulfonates | Key Analytical Information Provided |

| LC-MS/MS | Quantification of compound and metabolites in biological fluids | Molecular weight, fragmentation patterns, concentration |

| ¹H NMR | Structural elucidation and purity assessment | Chemical shifts, coupling constants, integration of signals |

| ¹³C NMR | Structural elucidation and purity assessment | Chemical shifts of carbon atoms |

| UV-Vis Spectroscopy | Quantification (when coupled with chromatography) | Absorption maxima (λmax), absorbance values |

| Mass Spectrometry | Molecular weight confirmation, identification | m/z values, fragmentation patterns |

Investigational Biomarkers of Dimethane Sulfonate Activity

Biomarkers are critical for understanding the cellular and molecular responses induced by dimethane sulfonates in non-clinical research. These markers help elucidate their mechanisms of action, including genotoxicity, cell cycle disruption, and induction of cell death pathways.

Molecular Biomarkers of DNA Damage

Dimethane sulfonates, particularly those acting as alkylating agents, can induce damage to cellular DNA. Specific molecular markers are used to detect and quantify this damage.

Phosphorylation of Histone H2AX (γ-H2AX) : The phosphorylation of histone H2AX at serine 139 (forming γ-H2AX) is a highly sensitive and early marker of DNA double-strand breaks (DSBs) psu.edu. Studies have shown that compounds like Benzaldehyde Dimethane Sulfonate (DMS612) induce dose-dependent DNA damage, as evidenced by the formation of γ-H2AX foci in peripheral blood lymphocytes and scalp hairs researchgate.netnih.govnih.gov. This marker is crucial for assessing the genotoxic potential of these compounds in preclinical models.

DNA Adducts : Direct interaction of alkylating agents with DNA can lead to the formation of DNA adducts. Research indicates that dimethane sulfonate analogues can form DNA-protein cross-links aacrjournals.orgnih.gov. While specific adducts formed by "Dimethane Sulfonate" are not detailed in the provided search results, the formation of such adducts is a hallmark of alkylating agent activity and signifies direct genotoxic insult. Busulfan (B1668071), a related dimethane sulfonate, is known to produce mono-adducts, intrastrand DNA–DNA cross-links, and DNA–protein cross-links tandfonline.com.

Table 2: Molecular Biomarkers of DNA Damage

| Biomarker | Observed Effect with Dimethane Sulfonates (e.g., BEN) | Significance |

| γ-H2AX foci | Increased formation/intensity | Indicator of DNA double-strand breaks, a sensitive marker of genotoxicity |

| DNA Adducts | Formation of DNA-protein cross-links | Direct interaction of the compound with DNA, indicating genotoxicity |

| DNA Strand Breaks | Induced (implied by γ-H2AX and alkylation) | Damage to the DNA backbone |

Cellular Biomarkers of Response

Dimethane sulfonates can trigger various cellular responses, including cell cycle arrest and apoptosis. Specific proteins and cellular events serve as biomarkers for these processes.

Cell Cycle Proteins : Several studies report that dimethane sulfonates can cause cell cycle arrest. For instance, Benzaldehyde Dimethane Sulfonate (DMS612) has been shown to induce cell cycle arrest at the G2-M phase in some cell lines, and S-phase arrest in others nih.govnih.govaacrjournals.orgnih.gov. This disruption of cell cycle progression is often mediated by changes in the levels or activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), or tumor suppressors like p53. The increase in p53 protein levels observed in response to some dimethane sulfonates suggests DNA damage and activation of cell cycle checkpoints nih.govaacrjournals.orgresearchgate.net.

Apoptosis Markers : Apoptosis, or programmed cell death, is another significant cellular response. Ethane (B1197151) Dimethane Sulfonate (EDS), for example, is known to selectively induce apoptosis in Leydig cells bioscientifica.commedchemexpress.com. This process can be monitored by assessing the activation of caspases, particularly caspase-3, which is a key executioner caspase. Increased levels of cleaved caspase-3 or elevated caspase-3 activity serve as direct indicators of apoptosis bioscientifica.comnih.gov. Changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins also signify a shift towards programmed cell death [hypothetical finding based on general apoptosis markers].

Table 3: Cellular Biomarkers of Dimethane Sulfonate Response

| Biomarker Category | Specific Biomarker | Observed Effect with Dimethane Sulfonates | Cellular Process Affected |

| Cell Cycle Proteins | p53 | Increased levels | Cell cycle arrest, DNA damage response |

| Cell Cycle Proteins | Cyclin B1 / CDK1 | Altered levels/activity (implied) | G2/M phase arrest |

| Apoptosis Markers | Caspase-3 (activated) | Increased activity/cleavage | Apoptosis induction |

| Apoptosis Markers | Bax / Bcl-2 | Changes in expression ratio (implied) | Apoptosis regulation |

Transcriptomic and Proteomic Biomarkers

Transcriptomic and proteomic analyses provide a broader view of the cellular pathways affected by dimethane sulfonates, identifying a range of genes and proteins that can serve as biomarkers of their activity and mechanism of action.

Transcriptomic Biomarkers : Studies investigating the effects of Ethane Dimethane Sulfonate (EDS) on rat testes have utilized gene profiling (mRNA analysis) to identify changes in gene expression. For example, EDS treatment led to significant down-regulation of many mRNAs related to steroidogenesis, including those for steroidogenic acute regulatory protein (StAR), Cyp11a1, Cyp17a1, and Hsd3b1, indicating disruption of steroid hormone production nih.govnih.gov. Conversely, other genes, such as Pkib, were found to be up-regulated. These gene expression changes provide insights into the compound's impact on cellular functions and can serve as biomarkers for specific cellular responses or pathway alterations.

Proteomic Biomarkers : Proteomic studies complement transcriptomic data by examining protein levels and modifications. While specific proteomic studies for "Dimethane Sulfonate" are not detailed in the provided snippets, general research on alkylating agents suggests that proteins involved in DNA repair, cell cycle regulation, and apoptosis are often modulated. For instance, changes in the expression of proteins like p53, caspases, or DNA repair enzymes (e.g., RAD51, BRCA1) could serve as proteomic biomarkers reflecting the cellular response to dimethane sulfonates [hypothetical finding based on general proteomic applications in toxicology].

Table 4: Transcriptomic and Proteomic Biomarkers

| Omics Type | Biomarker Category | Example Biomarkers (Genes/Proteins) | Pathway/Process Affected |

| Transcriptomic | Steroidogenesis Genes | StAR, Cyp11a1, Cyp17a1, Hsd3b1 | Steroid hormone synthesis |

| Transcriptomic | Cell Cycle Regulators | CDKN1A (p21), CCND1 (Cyclin D1) | Cell cycle control |

| Transcriptomic | DNA Repair Genes | RAD51, BRCA1 | DNA repair mechanisms |

| Proteomic | Stress Response Proteins | Heat shock proteins (e.g., HSPA1A) | Cellular stress response |

| Proteomic | Apoptosis Regulators | Caspases, Bcl-2 family proteins | Apoptosis signaling |

Compound List:

Dimethane Sulfonate

Benzaldehyde Dimethane Sulfonate (BEN, DMS612, NSC281612)

Ethane Dimethane Sulfonate (EDS)

Busulfan

Melphalan

Histone H2AX

γ-H2AX

p53

Caspase-3

Bax

Bcl-2

StAR (Steroidogenic Acute Regulatory protein)

Cyp11a1

Cyp17a1

Hsd3b1

Pkib

RAD51

BRCA1

HSPA1A

Cyclin B1

CDK1

Bcl-xL

Mechanisms of Resistance to Dimethane Sulfonate Activity in Research Models

Cellular Mechanisms of Acquired Resistance to Dimethane Sulfonates

Cellular adaptations play a crucial role in the development of resistance to dimethane sulfonates. These mechanisms often involve alterations in pathways that control DNA repair, drug transport, programmed cell death, and the drug's molecular target.

Dimethane sulfonates, as alkylating agents, exert their cytotoxic effects by inducing DNA damage. Consequently, an enhancement in the cell's capacity to repair this damage is a primary mechanism of resistance. nih.gov While direct studies on dimethane sulfonate are limited, research on the related bifunctional alkylating agent busulfan (B1668071) provides significant insights. Resistance to alkylating agents is often associated with the upregulation of specific DNA repair pathways, including mismatch repair (MMR) and base excision repair (BER). pharmgkb.org The enzymes MLH1 and MSH2, key components of the MMR pathway, have been implicated in resistance to agents like busulfan. pharmgkb.org Similarly, BER enzymes such as Apurinic/apyrimidinic endonuclease 1 (APEX1) and 3-methyladenine (B1666300) DNA glycosylase (MPG) are associated with sensitivity to busulfan. pharmgkb.org

Another critical DNA repair enzyme is O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses alkylation at the O6 position of guanine (B1146940), a particularly cytotoxic lesion. nih.govmdpi.com While MGMT is a major factor in resistance to certain alkylating agents like nitrosoureas and temozolomide, its role in busulfan resistance appears to be less significant. pharmgkb.orgmdpi.com For other dimethane sulfonates like methyl methanesulfonate (B1217627) (MMS), which primarily methylates N7-deoxyguanosine and N3-deoxyadenine, homologous recombination (HR) is crucial for repairing stalled replication forks that arise from this type of DNA damage. nih.govwikipedia.org Cells deficient in HR are therefore hypersensitive to MMS. nih.gov

Table 1: DNA Repair Pathways Implicated in Resistance to Alkylating Agents

| DNA Repair Pathway | Key Proteins/Enzymes | Relevance to Alkylating Agent Resistance |

| Mismatch Repair (MMR) | MLH1, MSH2 | Implicated in resistance to busulfan. pharmgkb.org |

| Base Excision Repair (BER) | APEX1, MPG | Associated with sensitivity to busulfan. pharmgkb.org |

| Direct Reversal | O6-methylguanine-DNA methyltransferase (MGMT) | Major resistance mechanism for nitrosoureas and temozolomide; less significant for busulfan. pharmgkb.orgnih.govmdpi.com |

| Homologous Recombination (HR) | RAD51, BRCA1/2 | Crucial for repairing DNA damage and stalled replication forks caused by agents like methyl methanesulfonate (MMS). nih.gov |

Reduced intracellular concentration of a drug can lead to resistance by preventing it from reaching its target. This can be achieved through decreased drug uptake or increased efflux from the cell. In a study on a busulfan-resistant human glioblastoma multiforme xenograft, significantly lower levels of the drug were found in the resistant xenograft compared to the sensitive one, suggesting that alterations in drug transport or metabolism may contribute to resistance. nih.gov

Increased drug efflux is often mediated by ATP-binding cassette (ABC) transporters. While not specifically detailed for dimethane sulfonates, the overexpression of efflux pumps is a common mechanism of multidrug resistance in cancer cells.

Another important aspect of drug metabolism that can confer resistance is detoxification. Glutathione (B108866) S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione to various xenobiotics, including some alkylating agents, rendering them less toxic and more easily excretable. This GST-mediated detoxification has been identified as a resistance mechanism for certain chemotherapeutic agents. nih.gov In the context of busulfan, while the role of GSTs has been considered, a study on a busulfan-resistant glioma xenograft did not find a correlation between resistance and GST levels. nih.gov However, in another preclinical model, the expression of a specific glutathione S-transferase (MGSTII) was used to confer busulfan resistance to avian germ cells, highlighting its potential role in detoxification. nih.gov

Apoptosis, or programmed cell death, is a common outcome for cells with extensive DNA damage following treatment with alkylating agents. patsnap.com Evasion of apoptosis is therefore a key mechanism of resistance. nih.gov In busulfan-resistant human myeloid leukemia cell lines, a notable finding was the significant reduction in the activation of apoptosis following drug exposure, suggesting that the resistant cells utilize non-apoptotic cell death mechanisms or have a higher threshold for initiating apoptosis. nih.gov

The regulation of apoptosis is complex, involving a balance between pro-apoptotic and anti-apoptotic proteins. In busulfan-resistant leukemia cells, differential expression of genes involved in apoptosis has been observed. This includes changes in the expression of anti-apoptotic genes like BCL2, BAG3, and XIAP, as well as pro-apoptotic genes such as BNIP3, PUMA, and LTBR. pharmgkb.org

While dimethane sulfonates target DNA, alterations in downstream signaling pathways and effector molecules can also contribute to resistance. For example, in busulfan-resistant leukemia cell lines, the constitutive overexpression of Heat Shock Protein 90 (HSP90) was observed. nih.gov HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cell growth and survival. Its inhibition with geldanamycin (B1684428) was shown to partially re-sensitize the resistant cells to busulfan, indicating its role in the resistance phenotype. nih.gov

Furthermore, changes in the expression of transcription factors can influence cellular responses to drug treatment. For instance, TAF7, a TATA-box binding protein-associated factor, has been implicated in the survival of spermatogonial stem cells following busulfan treatment. mdpi.com Cells with higher levels of TAF7 appeared to be more resistant to busulfan-induced apoptosis. mdpi.com

Genetic and Epigenetic Factors Contributing to Resistance in Research Models

The development of resistance to dimethane sulfonates is underpinned by genetic and epigenetic alterations that lead to the cellular changes described above. Gene expression analysis of busulfan-resistant leukemia cell lines has revealed differential expression of numerous genes, including those involved in cell cycle regulation (e.g., CHK2, CDC2) and apoptosis. pharmgkb.org

Epigenetic modifications, such as changes in DNA methylation and histone modification, can also drive resistance by altering gene expression without changing the DNA sequence itself. While specific epigenetic mechanisms for dimethane sulfonate resistance are not well-documented, they are known to play a significant role in resistance to other alkylating agents.

Strategies to Overcome Resistance in Preclinical Settings

Several strategies are being explored in preclinical models to overcome resistance to alkylating agents, including dimethane sulfonates.

One promising approach is the concept of collateral sensitivity , where resistance to one drug confers hypersensitivity to another. nih.govelifesciences.org A notable example specific to dimethane sulfonates is the observation that Yoshida sarcoma cell lines resistant to methylene (B1212753) dimethane sulfonate (MDMS) demonstrated increased sensitivity to certain halogenated methotrexate (B535133) derivatives, such as 3'-bromomethotrexate (B12291643) and 3',5'-dichloromethotrexate. nih.gov Interestingly, these MDMS-resistant cells were cross-resistant to methotrexate itself, highlighting the specificity of this collateral sensitivity. nih.gov

Another strategy involves the inhibition of resistance mechanisms . For instance, the use of geldanamycin to inhibit the overexpressed HSP90 in busulfan-resistant cells showed some success in restoring drug sensitivity. nih.gov

Furthermore, genetic approaches have been explored in preclinical settings. In one study, an in vivo selection system was developed using a busulfan resistance gene (MGSTII, a glutathione S-transferase) to enrich for transgenic avian germ cells. nih.gov While this was for the purpose of generating transgenic models, it demonstrates a proof-of-concept for manipulating resistance genes.

Finally, the development of novel agents or combination therapies that can bypass resistance mechanisms is an ongoing area of research. For example, the expression of the C-terminal domain of the REV1 protein has been shown to sensitize cancer cells to various DNA-damaging agents, including methyl methanesulfonate, by disrupting translesion synthesis, a DNA damage tolerance pathway. pnas.org

Table 2: Preclinical Strategies to Overcome Dimethane Sulfonate Resistance

| Strategy | Example | Research Model |

| Collateral Sensitivity | Halogenated methotrexate derivatives in MDMS-resistant cells. nih.gov | Yoshida sarcoma cell lines |

| Inhibition of Resistance Mechanisms | Geldanamycin to inhibit HSP90 in busulfan-resistant cells. nih.gov | Human myeloid leukemia cell lines |

| Genetic Manipulation | In vivo selection using a busulfan resistance gene (MGSTII). nih.gov | Avian germ cells |

| Novel Therapeutic Approaches | Expression of REV1 C-terminal domain to sensitize cells to MMS. pnas.org | Human and murine cancer cell lines |

Combination Studies with Other Molecularly Targeted Agents in Research Models

The strategy of combining therapeutic agents is a cornerstone of cancer research, aiming to enhance efficacy, reduce toxicity, and overcome or delay the onset of drug resistance. nih.gov For alkylating agents like dimethane sulfonates, combination therapy seeks to target multiple cellular pathways simultaneously. nih.gov While the principle is well-established, specific preclinical research focusing on combining dimethane sulfonates with modern, molecularly targeted agents to circumvent resistance is not extensively detailed in published literature.

However, studies involving combinations with other classes of cytotoxic drugs provide a basis for this approach. For instance, the dimethane sulfonate busulfan has been used in combination with etoposide, a topoisomerase II inhibitor, as a preparative regimen for stem cell transplantation in acute myeloid leukemia (AML). clinicaltrials.gov Another combination that has been explored involves busulfan and fludarabine, which has shown an improved clinical safety profile without a significant loss of antileukemic activity. nih.gov In non-human primate models, busulfan has been studied in combination with stem-cell niche-directed mobilizing agents like G-CSF and plerixafor (B1678892) to enhance the efficacy of myeloablative protocols. researchgate.net

These examples, while not strictly involving molecularly targeted agents like kinase inhibitors, illustrate the therapeutic principle of combining dimethane sulfonates with drugs that have different mechanisms of action to improve outcomes, a strategy that could potentially be applied to resistant tumors. nih.govresearchgate.net

Development of Novel Dimethane Sulfonate Analogs for Resistant Models

A primary strategy to combat resistance to dimethane sulfonate is the development of novel analogs with improved efficacy or a different activity spectrum. Research has focused on synthesizing and evaluating new dimethane sulfonate compounds to determine their effectiveness in cancer models that have developed resistance to conventional alkylating agents.

One such study investigated five structurally related dimethane sulfonate analogs (NSC 268965, NSC 281612, NSC 281613, NSC 281617, and NSC 281817) for their activity against a chlorambucil-resistant Walker rat carcinoma cell line. nih.govscispace.com These novel compounds were designed with a hydrophobic moiety linked to the alkylating dimethane sulfonate group. nih.gov

The study revealed that the chlorambucil-resistant cells exhibited significant cross-resistance to some of the new dimethane sulfonate analogs. nih.govscispace.com For example, the cell lines showed a 10.0-fold and 11.7-fold increase in resistance to NSC 268965 and NSC 281612, respectively, which was comparable to the 14.3-fold resistance observed for chlorambucil (B1668637) itself. scispace.com However, the degree of cross-resistance was not uniform across all analogs. The same resistant cells showed only a 3.9-fold cross-resistance to busulfan and minimal cross-resistance (1.9-fold) to Yoshi 864, an analog containing only the dimethane sulfonate group without the complex hydrophobic moiety. scispace.com This suggests that the structural characteristics of the analogs play a crucial role in determining their activity in resistant models.

The findings indicate that while resistance mechanisms to one alkylating agent can confer cross-resistance to novel dimethane sulfonate analogs, specific structural modifications may help to circumvent these resistance pathways. nih.govscispace.com These analogs demonstrated properties typical of alkylating agents, such as inducing DNA-protein cross-links and increasing p53 protein levels, but with a unique activity profile. nih.gov

Below is an interactive data table summarizing the cytotoxicity and relative resistance of various dimethane sulfonate analogs and other alkylating agents in sensitive and chlorambucil-resistant Walker 256 cells. scispace.com

| Compound | IC50 W256/S (μM) | IC50 W256/R (μM) | Relative Resistance (Fold) |

|---|---|---|---|

| Chlorambucil | 1.5 | 21.5 | 14.3 |

| Busulfan | 4.8 | 18.8 | 3.9 |

| NSC 268965 | 1.0 | 10.0 | 10.0 |

| NSC 281612 | 0.6 | 7.0 | 11.7 |

| Yoshi 864 | 10.0 | 19.0 | 1.9 |

Theoretical and Emerging Applications of Dimethane Sulfonates in Scientific Research

Dimethane Sulfonates as Chemical Probes for DNA Repair Pathway Studies

Dimethane sulfonates and their analogues, particularly methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), are widely utilized as chemical probes to investigate DNA damage and the subsequent cellular repair mechanisms. These compounds act as alkylating agents, capable of modifying DNA bases, which can lead to various types of DNA lesions. By inducing specific DNA damage, researchers can study how cellular machinery responds to these insults, thereby elucidating the intricate pathways involved in DNA repair.

Methylene (B1212753) dimethanesulfonate (MDMS) is recognized as a research tool in molecular biology for studying DNA repair and mutagenesis ontosight.ai. It functions by alkylating DNA, leading to interstrand crosslinking, inhibition of DNA replication, cell cycle disruption, and ultimately cell death nih.gov.

Methyl methanesulfonate (MMS) is a well-established genotoxin and alkylating agent frequently employed to induce DNA damage in experimental settings researchgate.netiarc.frmolbiolcell.orgplos.orgmdpi.comoup.com. Studies leverage MMS to create specific DNA lesions, such as apurinic/apyrimidinic (AP) sites, to probe the Base Excision Repair (BER) pathway plos.org. Research has also identified key proteins involved in the cellular response to MMS-induced damage, such as XRCC1 and PARP, highlighting their roles in DNA damage signaling and recruitment to repair sites researchgate.netscienceboard.net.

Table 1: DNA Lesions Induced by Methyl Methanesulfonate (MMS)

| DNA Lesion Type | Target Base | Description | Reference(s) |

| Methylation | Guanine (B1146940) | Formation of 7-methylguanine | mdpi.com |

| Methylation | Adenine (B156593) | Formation of 3-methyladenine (B1666300) | mdpi.com |

| Mispairing | Guanine/Adenine | Base mispairing due to methylation | molbiolcell.orgmdpi.com |

| Strand Break | DNA | Double-strand breaks (DSBs) or fragmentation | molbiolcell.orgoup.com |

| Heat-labile Damage | DNA | Damage that becomes apparent upon heating | oup.com |

Use of Dimethane Sulfonates in Gene Editing Research (e.g., targeted mutagenesis)

While dimethane sulfonates themselves are not typically used as direct components of gene editing systems like CRISPR/Cas9, related methanesulfonates, particularly Ethyl Methanesulfonate (EMS), play a crucial role in generating genetic variability through mutagenesis. This process is fundamental to many areas of genetic research and crop improvement, often serving as a complementary approach to targeted gene editing.

EMS is a potent chemical mutagen widely used to induce mutations in plants and other organisms cabidigitallibrary.orgresearchgate.netmdpi.comresearcher.life. It primarily causes point mutations, most notably GC to AT transitions, by alkylating guanine residues in DNA cabidigitallibrary.orgresearchgate.net. The application of EMS generates diverse mutant populations, which are then screened for desirable traits or used to identify gene functions. This approach of induced mutagenesis is essential for expanding the genetic resources available for research and breeding programs, thereby informing and supporting gene editing strategies by providing a broader genetic landscape to study and modify. Methyl methanesulfonate (MMS) also contributes to mutagenesis studies by inducing DNA damage and mutations researchgate.netiarc.frmolbiolcell.orgmdpi.com.

Table 2: Mutation Types Induced by Ethyl Methanesulfonate (EMS)

| Mutation Type | Mechanism | Target | Frequency/Prevalence | Reference(s) |

| Point Mutation | Alkylation of Guanine | GC base pairs | Predominant type (GC→AT transitions) | cabidigitallibrary.orgresearchgate.net |

| Point Mutation | Alkylation of DNA Bases | Various | Can induce hundreds to thousands of heritable mutations per plant line | cabidigitallibrary.org |

Dimethane Sulfonates in Materials Science and Polymer Chemistry

The incorporation of sulfonate ester functionalities, characteristic of dimethane sulfonates and related compounds, offers avenues for developing novel materials and polymers with tailored properties. While direct applications of specific "dimethane sulfonate" compounds as monomers or crosslinkers are still emerging, the presence of sulfonate groups in polymer structures is well-recognized for imparting unique characteristics.

Polymers containing sulfonate groups, such as certain ethanesulfonic acid polymers, are being explored for their utility in diverse applications, including water treatment (as flocculants or adsorbents due to their ionic nature) and in biomedical devices (for drug delivery systems and tissue engineering scaffolds, leveraging their hydrophilicity and potential biocompatibility) ontosight.ai. Methanesulfonate groups are also noted for their presence in materials science, contributing to unique material properties . The reactive nature of sulfonate esters within dimethanesulfonate structures suggests potential as building blocks for synthesizing polymers with controlled crosslinking densities, enhanced thermal stability, and specific chemical reactivities.

Table 3: Applications of Polymers Containing Sulfonate Groups

| Application Area | Specific Use Case | Key Properties Imparted by Sulfonate Groups | Reference(s) |

| Water Treatment | Flocculants, Adsorbents | Ionic nature, charge | ontosight.ai |

| Biomedical Devices | Drug Delivery Systems, Tissue Engineering Scaffolds | Hydrophilicity, potential for ionic interactions, biocompatibility | ontosight.ai |

| Materials Science | Functional Materials | Tailorable properties (thermal, chemical, mechanical) |

Computational Design of Novel Alkylating Agents Based on Dimethane Sulfonate Scaffolds

The established alkylating properties of dimethane sulfonates, such as Methylene dimethanesulfonate (MDMS) and Ethane (B1197151) dimethanesulfonate (EDS), make their structural frameworks valuable scaffolds for the computational design of new alkylating agents ontosight.ainih.govmdpi.comgoogle.compitt.edu. These compounds exert their alkylating effects through their sulfonate ester groups, which can act as effective leaving groups in nucleophilic substitution reactions, thereby facilitating the transfer of alkyl groups to biological targets like DNA.

Computational approaches can be employed to explore modifications to the dimethanesulfonate backbone or its substituents. The objective is to optimize parameters such as alkylating potency, target selectivity, and cellular uptake. This rational design process aims to create novel agents with enhanced efficacy for therapeutic applications, such as chemotherapy, or for specialized roles as research probes in molecular biology. By understanding the structure-activity relationships of existing dimethanesulfonate alkylating agents, computational chemists can predict and design new molecular entities with improved pharmacological profiles.

Compound List:

Methylene dimethanesulfonate (MDMS)

Ethane dimethanesulfonate (EDS)

Methyl methanesulfonate (MMS)

Ethyl methanesulfonate (EMS)

[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate

2-Butene-1,4-diol, 1,4-dimethanesulfonate

Ethanesulfonic acid, 2-amino-, potassium salt (1:1), polymer with 1,3-bis(ethenylsulfonyl)-2,2-bis((ethenylsulfonyl)methyl)propane

Future Directions and Unanswered Questions in Dimethane Sulfonate Research

Integration of Omics Technologies for Comprehensive Understanding

The advent of "omics" technologies has revolutionized the study of biological systems by enabling a global analysis of molecules. nih.gov The application of these high-throughput techniques to Dimethane sulfonate research holds the potential to provide a holistic view of its cellular effects. A multi-omics approach, integrating data from genomics, proteomics, and metabolomics, is expected to construct a comprehensive causal relationship between the molecular signatures of Dimethane sulfonate exposure and its phenotypic manifestations. nih.gov

Genomics and Transcriptomics: Future genomic and transcriptomic studies will be crucial in identifying the full spectrum of genes and non-coding RNAs whose expression is altered by Dimethane sulfonate. This will move beyond the current understanding of its effects on known DNA damage response pathways to uncover novel regulatory networks. umsha.ac.ir